molecular formula C7H5N3 B13803251 2-Phenyldiazene-1-carbonitrile CAS No. 64661-86-5

2-Phenyldiazene-1-carbonitrile

Cat. No.: B13803251
CAS No.: 64661-86-5
M. Wt: 131.13 g/mol
InChI Key: QGWQTKPYQSONBC-UHFFFAOYSA-N
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Description

2-Phenyldiazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a phenyl ring and a nitrile group (C≡N)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyldiazene-1-carbonitrile can be synthesized through the reaction of nitrosobenzene with cyanamide. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyldiazene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of 2-phenylhydrazine-1-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyldiazene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyldiazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The nitrile group can also participate in interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyldiazene-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    2-Phenyldiazene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-Phenyldiazene-1-carbonitrile oxide: An oxidized form of this compound.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications .

Properties

CAS No.

64661-86-5

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

phenyliminocyanamide

InChI

InChI=1S/C7H5N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5H

InChI Key

QGWQTKPYQSONBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC#N

Origin of Product

United States

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